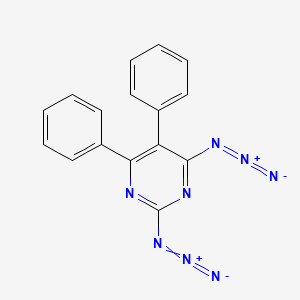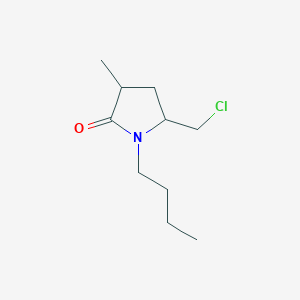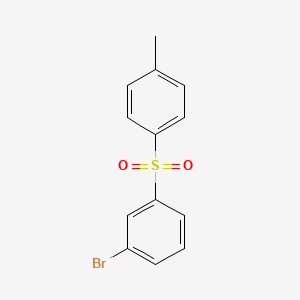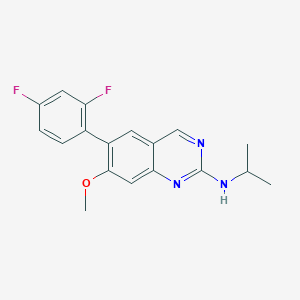![molecular formula C12H16O3 B12609348 [(1-tert-Butyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde CAS No. 881181-49-3](/img/structure/B12609348.png)
[(1-tert-Butyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1-tert-Butyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde is a chemical compound characterized by its unique structure, which includes a tert-butyl group and an oxocyclohexadienyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1-tert-Butyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde typically involves the reaction of 2,6-di-tert-butylphenol with methyl 4-formylbenzoate in the presence of piperidine as a catalyst. The reaction is carried out in toluene at a temperature of 418.15 K for 14 hours. After the reaction, the mixture is cooled, and the product is extracted using ethyl acetate and purified by column chromatography to yield a colorless solid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
[(1-tert-Butyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under mild acidic or basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[(1-tert-Butyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [(1-tert-Butyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound’s structure allows it to participate in redox reactions, influencing cellular oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-(3,5-di-tert-butyl-1-hydroperoxy-4-oxocyclohexa-2,5-dien-1-yl)propanoate: Similar structure but with a hydroperoxy group.
Methyl 4-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl)benzoate: Contains a benzoate moiety instead of an aldehyde group.
Eigenschaften
CAS-Nummer |
881181-49-3 |
|---|---|
Molekularformel |
C12H16O3 |
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
2-(1-tert-butyl-4-oxocyclohexa-2,5-dien-1-yl)oxyacetaldehyde |
InChI |
InChI=1S/C12H16O3/c1-11(2,3)12(15-9-8-13)6-4-10(14)5-7-12/h4-8H,9H2,1-3H3 |
InChI-Schlüssel |
AOBCQQYTYBUMNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1(C=CC(=O)C=C1)OCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[(2S)-3-Bromo-4-methyl-2-(trimethylsilyl)pent-3-en-1-yl]oxy}-5-oxopentanoate](/img/structure/B12609269.png)
![Methyl 4-[(butan-2-yl)(methyl)amino]benzoate](/img/structure/B12609277.png)






propanedinitrile](/img/structure/B12609305.png)
![4,5-Dimethyl-2'-(trifluoromethyl)[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12609308.png)


![N-[(3-Aminophenyl)methyl]-N-methyloxan-4-amine](/img/structure/B12609329.png)
![{4-[(4-Benzoylphenyl)methyl]piperazin-1-yl}(cyclopropyl)methanone](/img/structure/B12609331.png)
